Information on the specific scientific research applications of N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is currently limited. Publicly available resources such as PubChem [] and the Chemical Abstracts Service (CAS) do not indicate any known uses or ongoing research efforts.
Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities []. They are present in many pharmaceuticals, including anti-inflammatory and antiplatelet medications [].
This functional group is often used in medicinal chemistry to improve a drug's solubility and bioavailability [].
This portion of the molecule contains a piperazine ring, commonly found in various drugs, including some antidepressants and antipsychotics []. The benzamide group can also play a role in protein-ligand interactions, a crucial aspect of drug design [].
Based on these components, N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide could be a candidate for research in various areas like:
The combination of pyrazole, benzenesulfonamide, and piperazine moieties suggests the potential for this compound to interact with biological targets relevant to different diseases.
Studies could focus on optimizing the structure of this molecule to improve its potency, selectivity, and pharmacokinetic properties.
BPR1J-097 is a novel compound classified as a potent inhibitor of the FMS-like tyrosine kinase 3, commonly referred to as FLT3. This compound has garnered attention due to its significant role in targeting FLT3 mutations, particularly in acute myeloid leukemia, where FLT3 plays a critical role in tumorigenesis. The chemical structure of BPR1J-097 is characterized by the formula:
This structure allows for its selective binding and inhibition of FLT3, making it a potential therapeutic agent in hematological malignancies .
BPR1J-097 primarily functions through its interaction with the ATP-binding site of the FLT3 kinase. The compound's mechanism involves competitive inhibition, where it prevents the phosphorylation of substrates that are essential for FLT3 signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in FLT3-dependent leukemic cells .
BPR1J-097 exhibits notable biological activity, particularly against FLT3-internal tandem duplication (ITD) mutations found in acute myeloid leukemia. The compound has an inhibitory concentration (IC50) of approximately 11 nM, indicating its potency in blocking FLT3 activity. In vitro studies demonstrate that BPR1J-097 effectively induces apoptosis and inhibits the growth of leukemic cells harboring FLT3 mutations .
The synthesis of BPR1J-097 involves multi-step organic reactions that typically include:
These synthetic routes allow for modifications that can enhance the compound's efficacy and selectivity against FLT3 .
BPR1J-097 is primarily investigated for its therapeutic potential in treating acute myeloid leukemia, particularly in patients with FLT3 mutations. Its ability to selectively inhibit FLT3 makes it a candidate for targeted therapies, potentially improving patient outcomes compared to conventional chemotherapy. Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant leukemic strains .
Studies on BPR1J-097 have focused on its interaction with various kinases. Notably, while it shows strong inhibitory activity against FLT3, it also exhibits weaker activity against related kinases such as:
These interactions suggest that while BPR1J-097 is selective for FLT3, it may also affect other pathways indirectly, which warrants further investigation into its safety profile and off-target effects .
BPR1J-097 shares structural and functional similarities with several other kinase inhibitors. Notable compounds include:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
BPR1J-340 | FLT3 | 25 | Broader kinase inhibition profile |
Quizartinib | FLT3 | 40 | Approved for clinical use |
Sorafenib | Multiple kinases (including VEGFR2) | 10 | Multi-targeted approach |
BPR1J-097 is distinguished by its high specificity towards FLT3 with minimal off-target effects compared to similar compounds like BPR1J-340 and Quizartinib. Its design focuses on maximizing efficacy against FLT3 mutations while reducing potential side effects associated with broader kinase inhibition .